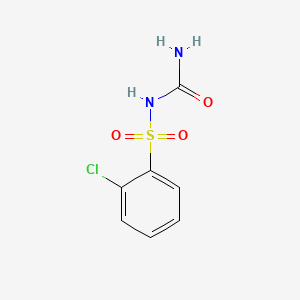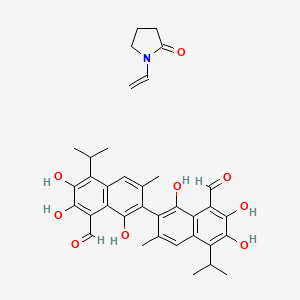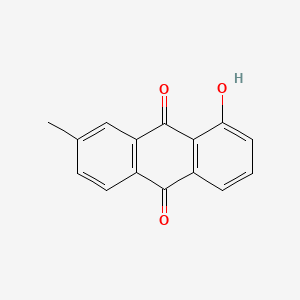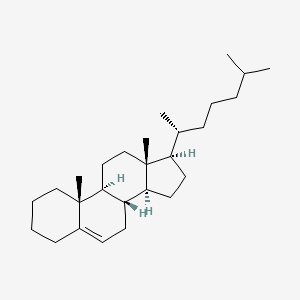
Cholest-5-ene
Descripción general
Descripción
Cholest-5-ene, also known as 5-cholestene, is a steroidal compound that forms the backbone of many biologically significant molecules, including cholesterol. It is characterized by a rigid, almost planar structure with a steroid skeleton of four fused rings: three six-membered rings and one five-membered ring. This compound is a key intermediate in the biosynthesis of various steroids and is found naturally in all mammalian cells and lipoproteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholest-5-ene can be synthesized from cholesterol through a series of chemical reactions. One common method involves the oxidation of cholesterol to cholest-5-en-3-one, followed by reduction to this compound. This process typically uses reagents such as selenium dioxide for oxidation and lithium aluminum hydride for reduction .
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific bacteria, such as Mycobacterium species, are used to convert cholesterol into this compound through enzymatic processes. This method is favored for its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Cholest-5-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine can produce dichlorides, such as 5α,5β-dichloride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, lead tetraacetate.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine in chloroform or chlorobenzene.
Major Products:
Oxidation: Cholest-5-en-3-one, this compound-3β,7α-diol, this compound-3β,7β-diol.
Reduction: this compound.
Substitution: 5α,5β-dichloride.
Aplicaciones Científicas De Investigación
Cholest-5-ene has a wide range of applications in scientific research:
Mecanismo De Acción
Cholest-5-ene exerts its effects primarily through its role as a precursor to cholesterol and other steroids. The compound undergoes enzymatic transformations, such as oxidation by cholesterol oxidase, to form cholest-4-en-3-one. This intermediate can then be further processed to produce various steroid hormones and bile acids. The molecular targets and pathways involved include the steroidogenic enzymes and the cholesterol biosynthesis pathway .
Comparación Con Compuestos Similares
Cholest-5-ene is similar to other steroidal compounds, such as:
Cholesterol (cholest-5-en-3β-ol): this compound is a precursor to cholesterol, which has an additional hydroxyl group at the 3β position.
Cholest-4-en-3-one: An oxidation product of this compound, differing by the position of the double bond and the presence of a ketone group.
Cholestane: A fully saturated derivative of this compound, lacking the double bond.
Uniqueness: this compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various biologically active steroids. Its ability to undergo multiple types of chemical reactions and its role in the biosynthesis of cholesterol highlight its importance in both research and industrial applications .
Propiedades
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDZMYNKLTSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-74-1 | |
| Record name | CHOLEST-5-ENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


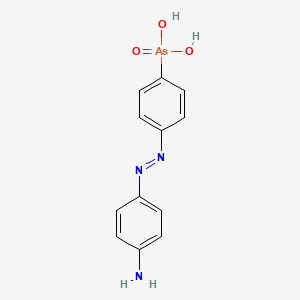
![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)
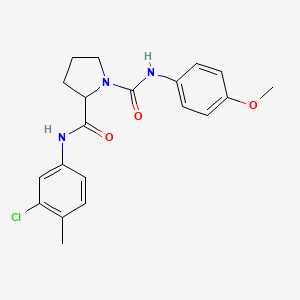
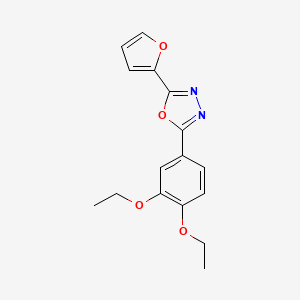
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)
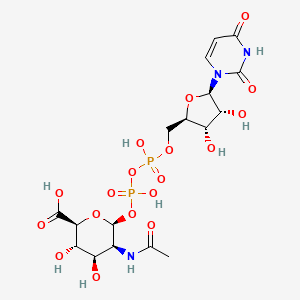
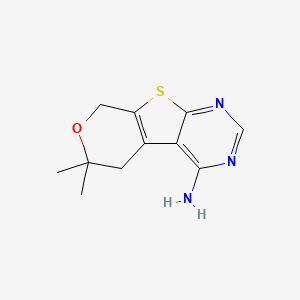
![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)
